molecular formula C18H16FN5O3 B2609960 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one CAS No. 2309220-64-0

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one

Cat. No.: B2609960
CAS No.: 2309220-64-0
M. Wt: 369.356
InChI Key: WYITXZIAKQQOSU-UHFFFAOYSA-N
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Description

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a fluoropyrimidine moiety, an indole ring, and a piperazinone core. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.

    Synthesis of the indole ring: The indole ring can be synthesized via Fischer indole synthesis or other cyclization methods.

    Coupling reactions: The fluoropyrimidine and indole intermediates are then coupled using appropriate reagents and catalysts.

    Formation of the piperazinone core: This step involves the cyclization of the intermediate compounds to form the piperazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluoropyrimidin-2-yl)-4-(1H-indole-2-carbonyl)piperazin-2-one: Lacks the methoxy group on the indole ring.

    1-(5-chloropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one: Contains a chlorine atom instead of fluorine.

    1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperidine: Has a piperidine ring instead of piperazinone.

Uniqueness

The presence of the fluorine atom and the methoxy group in 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-27-13-3-2-11-6-15(22-14(11)7-13)17(26)23-4-5-24(16(25)10-23)18-20-8-12(19)9-21-18/h2-3,6-9,22H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYITXZIAKQQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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